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molecular formula C15H15ClN2O2 B8495230 3-Amino-4-methoxy-N-(3-chloro-4-methylphenyl)-benzamide

3-Amino-4-methoxy-N-(3-chloro-4-methylphenyl)-benzamide

Cat. No. B8495230
M. Wt: 290.74 g/mol
InChI Key: QMGZRMNYSTVSFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06268387B1

Procedure details

Prepared according to the procedure described for Example 1 using oxalyl chloride (3.0 mL, 4.39 mmol), 4-methoxy-3-nitrobenzoic acid (5.00 g, 25.36 mmol), DMF (1.0 mL, 12.92 mmol), and 3-chloro-4-methylaniline (7.0 mL, 57.69 mmol). Chromatography on silica gel in 95:5 dichloromethane/methanol gave the product, (2.72 g), m.p. 153-157° C.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[CH3:7][O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][C:10]=1[N+:18]([O-])=O.CN(C=O)C.[Cl:26][C:27]1[CH:28]=[C:29]([CH:31]=[CH:32][C:33]=1[CH3:34])[NH2:30]>ClCCl.CO>[NH2:18][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][C:9]=1[O:8][CH3:7])[C:13]([NH:30][C:29]1[CH:31]=[CH:32][C:33]([CH3:34])=[C:27]([Cl:26])[CH:28]=1)=[O:15] |f:4.5|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
7 mL
Type
reactant
Smiles
ClC=1C=C(N)C=CC1C
Step Five
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C(=O)NC2=CC(=C(C=C2)C)Cl)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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